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Compound of Interest

Compound Name: H-Glu(amc)-OH

Cat. No.: B555366 Get Quote

For researchers in drug development and enzyme kinetics, the precise determination of kinetic

constants is fundamental. The fluorogenic substrate, H-Glu(amc)-OH (L-Glutamic acid γ-(7-

amido-4-methylcoumarin)), offers a sensitive tool for assaying enzymes that cleave glutamate

residues, such as aminopeptidases and γ-glutamyl transferase (GGT). This guide provides a

comparative overview of H-Glu(amc)-OH against alternative substrates, supported by

experimental data and detailed protocols to aid in the design and execution of robust kinetic

assays.

Unveiling Enzyme Activity with H-Glu(amc)-OH
H-Glu(amc)-OH is a non-fluorescent molecule where the 7-amino-4-methylcoumarin (AMC)

fluorophore is quenched by the glutamate residue. Enzymatic cleavage of the amide bond by a

suitable protease liberates the highly fluorescent AMC molecule. The rate of this fluorescence

increase is directly proportional to the enzyme's activity, allowing for the determination of key

kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Comparative Analysis of Kinetic Constants
The choice of substrate is critical for the sensitivity and accuracy of an enzyme assay. Below is

a comparison of kinetic constants for enzymes acting on glutamate-containing substrates and

their alternatives. It is important to note that direct comparison of kinetic values across different

studies should be done with caution due to variations in experimental conditions.
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Enzyme Substrate Kₘ (µM) Vₘₐₓ or kcat
kcat/Kₘ
(M⁻¹s⁻¹)

Source

Aminopeptida

se N

(porcine)

Ala-AMC 45 - -

Aminopeptida

se N

(porcine)

Leu-AMC 28 - -

Aminopeptida

se P (human

serum)

Phe(NO₂)-

Pro-Pro-HN-

CH₂-CH₂-NH-

ABz

350 - - [1]

γ-

Glutamyltrans

ferase (hog

kidney)

Glutamate γ-

(4-

nitroanilide)

1870 - - [2]

γ-

Glutamyltrans

ferase (hog

kidney)

Glutamate γ-

(3-carboxy-4-

nitroanilide)

1630 - - [2]

γ-

Glutamyltrans

ferase

(human)

Glutathione

(GSH)
11 - - [3]

γ-

Glutamyltrans

ferase

(human)

Oxidized

Glutathione

(GSSG)

9 - - [3]

Note: Specific kinetic constants for H-Glu(amc)-OH are not readily available in comparative

studies. The data presented for alternative substrates provides a baseline for sensitivity and

enzyme affinity.
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Experimental Protocols
A generalized protocol for determining kinetic constants using H-Glu(amc)-OH is provided

below. This should be optimized for the specific enzyme and experimental setup.

Reagents and Materials
Enzyme of interest (e.g., Aminopeptidase A or γ-Glutamyl Transferase)

H-Glu(amc)-OH substrate

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

96-well black microplates

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~460 nm)

Standard fluorophore (e.g., free AMC) for calibration

Assay Procedure
Reagent Preparation:

Prepare a stock solution of H-Glu(amc)-OH in a suitable solvent (e.g., DMSO) and dilute it

to various concentrations in the assay buffer.

Prepare a stock solution of the enzyme in the assay buffer. The final enzyme

concentration should be chosen to ensure a linear reaction rate for the duration of the

assay.

Standard Curve:

Prepare a series of dilutions of the free AMC standard in the assay buffer.

Measure the fluorescence of each concentration to generate a standard curve. This will be

used to convert relative fluorescence units (RFU) to the concentration of the product

formed.

Kinetic Measurement:
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To each well of the 96-well plate, add a fixed volume of the enzyme solution.

Initiate the reaction by adding a range of H-Glu(amc)-OH substrate concentrations to the

wells.

Immediately place the plate in the fluorescence reader and record the fluorescence

intensity over time (kinetic mode).

Data Analysis:

For each substrate concentration, determine the initial velocity (V₀) of the reaction from the

linear portion of the fluorescence versus time plot.

Convert the rate from RFU/min to moles/min using the standard curve.

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-

linear regression analysis to determine the values of Kₘ and Vₘₐₓ.

Calculate the catalytic efficiency (kcat/Kₘ) if the enzyme concentration is known (kcat =

Vₘₐₓ / [Enzyme]).

Mandatory Visualizations
Enzymatic Cleavage of H-Glu(amc)-OH
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Enzymatic Cleavage of H-Glu(amc)-OH
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Caption: Enzymatic cleavage of H-Glu(amc)-OH releases fluorescent AMC.

Experimental Workflow for Kinetic Constant
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Workflow for Kinetic Constant Determination
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Caption: Workflow for determining kinetic constants using a fluorogenic substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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